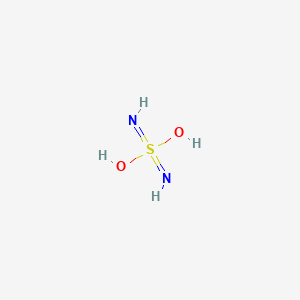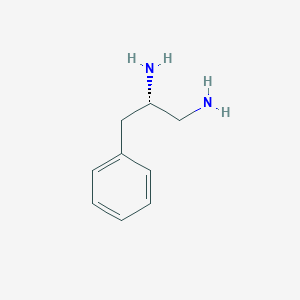
Sulfamid
Übersicht
Beschreibung
Es wurde erstmals 1838 von dem französischen Chemiker Henri Victor Regnault hergestellt . Sulfamid ist ein weißer, rhombischer kristalliner Feststoff, der sich in Wasser gut löst und bei 250 °C zerfällt . Aufgrund seiner einzigartigen Struktur und Reaktivität ist es eine wichtige Verbindung sowohl in der organischen als auch in der anorganischen Chemie.
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Sulfurylchlorid (SO₂Cl₂) mit Ammoniak (NH₃) . Die Reaktion verläuft wie folgt:
2\text{Cl}_2 + 2\text{NH}_3 \rightarrow \text{SO}_2(\text{NH}_2)_2 + 2\text{HCl} SO2Cl2+2NH3→SO2(NH2)2+2HCl
Eine weitere Methode beinhaltet die direkte Synthese aus Aminen, Schwefeldioxidgas und einem Oxidationsmittel. Beispielsweise können symmetrische Sulfamide unter Verwendung von Anilin, Triethylamin und Iod hergestellt werden {_svg_4}. Diese Methode ist besonders nützlich für die Herstellung unsymmetrischer Sulfamide und Polysulfamide .
Wissenschaftliche Forschungsanwendungen
Sulfamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Sulfamidderivate werden im Studium der Enzyminhibition und Proteininteraktionen verwendet.
Industrie: This compound wird bei der Herstellung von Polymeren und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von auf this compound basierenden Verbindungen variiert je nach ihrer jeweiligen Anwendung. Sulfamidantibiotika wirken beispielsweise durch Hemmung des Enzyms Dihydropteroatsynthase (DHPS), das an der Folsäuresynthese in Bakterien beteiligt ist . Diese Hemmung verhindert, dass die Bakterien Folsäure synthetisieren, die für ihr Wachstum und ihre Vermehrung unerlässlich ist .
Wirkmechanismus
Target of Action
Sulfamide, also known as Sulfuric diamide, is a type of sulfonamide antibiotic . The primary targets of sulfamide are the bacterial enzymes dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and survival, making them ideal targets for antibacterial action.
Mode of Action
Sulfamide interacts with its targets by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the normal substrate from binding . This inhibits the enzyme’s function and disrupts the bacteria’s ability to synthesize folic acid, a vital component for DNA replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfamide disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. As a result, the bacteria’s ability to replicate and proliferate is hindered .
Pharmacokinetics
Most sulfonamides, including sulfamide, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . Their antibacterial action is inhibited by pus .
Result of Action
The result of sulfamide’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, sulfamide prevents the bacteria from producing the necessary components for DNA replication. This leads to a halt in bacterial proliferation, making sulfamide a bacteriostatic agent .
Action Environment
The effectiveness of sulfamide can be influenced by various environmental factors. For instance, the widespread use of sulfonamides has led to the contamination of the environment with these compounds . This has resulted in bacteria in various environmental compartments coming into contact with sulfonamides for almost 90 years . Over time, bacteria have developed strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
Biochemische Analyse
Biochemical Properties
Sulfamide plays a significant role in biochemical reactions, particularly as a zinc-binding group in the design of inhibitors targeting metalloenzymes. It interacts with enzymes such as carbonic anhydrases, where the ionized NH− sulfamide group coordinates the active-site zinc ion, impairing the formation of the zinc hydroxide nucleophile critical for the hydration of CO₂ to bicarbonate . Additionally, sulfamide interacts with metallopeptidases, engaging zinc ions at the enzyme’s active site . These interactions highlight the importance of sulfamide in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
Sulfamide influences various cellular processes by interacting with key enzymes and proteins. In particular, its role as an enzyme inhibitor affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting carbonic anhydrases, sulfamide can alter pH regulation within cells, impacting processes such as respiration and ion transport . Additionally, sulfamide’s interaction with metallopeptidases can influence protein degradation and turnover, affecting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, sulfamide exerts its effects through specific binding interactions with biomolecules. As a zinc-binding group, sulfamide coordinates with zinc ions in the active sites of metalloenzymes, inhibiting their catalytic activity . This inhibition can occur through direct binding to the enzyme’s active site or by altering the enzyme’s conformation, preventing substrate access. Furthermore, sulfamide can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular responses to environmental changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfamide can change over time due to its stability and degradation properties. Sulfamide is known for its resistance to hydrolysis, which contributes to its long-term stability in biochemical assays . Prolonged exposure to cellular environments may lead to gradual degradation, impacting its efficacy as an enzyme inhibitor. Studies have shown that sulfamide’s inhibitory effects on enzymes like carbonic anhydrases and metallopeptidases can persist over extended periods, although the degree of inhibition may decrease with time .
Dosage Effects in Animal Models
The effects of sulfamide vary with different dosages in animal models. At low doses, sulfamide can effectively inhibit target enzymes without causing significant toxicity . At higher doses, sulfamide may exhibit toxic effects, including adverse reactions such as gastrointestinal disturbances and allergic responses . Threshold effects have been observed, where a specific dosage range is required to achieve optimal enzyme inhibition without inducing toxicity. These findings underscore the importance of dosage optimization in therapeutic applications of sulfamide.
Metabolic Pathways
Sulfamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. It is metabolized primarily through conjugation reactions, where it forms complexes with other biomolecules to enhance its solubility and excretion . Sulfamide’s interaction with carbonic anhydrases and metallopeptidases can also influence metabolic flux, altering the levels of metabolites involved in processes such as respiration and protein turnover . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, sulfamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active sites of metalloenzymes . Sulfamide’s distribution is influenced by its chemical properties, including its stability and solubility, which affect its accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of sulfamide is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
Sulfamide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, sulfamide may be localized to the cytoplasm or mitochondria, where it interacts with enzymes involved in metabolic processes . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect enzyme activity and substrate availability. Studying the subcellular localization of sulfamide provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Sulfamide can be synthesized through various methods. One common method involves the reaction of sulfuryl chloride (SO₂Cl₂) with ammonia (NH₃) . The reaction proceeds as follows:
SO2Cl2+2NH3→SO2(NH2)2+2HCl
Another method involves the direct synthesis from amines, sulfur dioxide gas, and an oxidant. For example, symmetric sulfamides can be prepared using aniline, triethylamine, and iodine . This method is particularly useful for creating unsymmetrical sulfamides and polysulfamides .
Analyse Chemischer Reaktionen
Sulfamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Sulfaminsäure oxidiert werden.
Reduktion: Es kann zu Aminen reduziert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Sulfurylchlorid, Ammoniak und verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Sulfamid ähnelt anderen Sulfonamidverbindungen wie Sulfamethazin und Sulfadiazin . Es ist jedoch in seiner Struktur und Reaktivität einzigartig. Im Gegensatz zu anderen Sulfonamiden enthält this compound zwei Aminogruppen, die an ein Schwefelatom gebunden sind, was ihm besondere chemische Eigenschaften verleiht . Zu anderen ähnlichen Verbindungen gehören Sulfanilamid und Sulfaminsäure .
Referenzen
Eigenschaften
IUPAC Name |
sulfamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFHJWHLNUMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064885 | |
| Record name | Sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7803-58-9 | |
| Record name | Sulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphuric diamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sulfamide?
A1: Sulfamide has the molecular formula H4N2O2S and a molecular weight of 96.11 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize Sulfamide?
A2: Common techniques include Nuclear Quadrupole Resonance (NQR) spectroscopy, Raman spectroscopy, and Infrared (IR) spectroscopy. These methods provide insights into the molecular structure, bonding, and vibrational modes of Sulfamide. [, , ]
Q3: Does Sulfamide exhibit any phase transitions?
A3: Research suggests the existence of a pre-melting phase transition in Sulfamide. [, ]
Q4: How does Sulfamide interact with nucleophiles?
A4: Sulfamide and its polyfluoroalkyl derivatives react with various nucleophiles. For instance, they form imines with primary arylamines, produce alkylammonium enolate salts with primary and secondary alkylamines, yield hemi(thio)ketals with alcohols and thiols, and generate a mixture of phosphate esters and alkenes upon reaction with trimethyl phosphite. []
Q5: Can Sulfamide be used in polymer synthesis?
A5: Yes, Sulfamide shows promise as a building block for various polymers. For example, it can be copolymerized with melamine and formaldehyde to create chemically resistant polymers. Additionally, Sulfamide-containing polymers can function as proton-conducting materials due to the presence of acidic protons in the Sulfamide moiety. [, , ]
Q6: What is the SuFEx click chemistry and how is it relevant to Sulfamide?
A6: Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry is a highly efficient and practical method for creating unsymmetrical Sulfamides. This approach enables the synthesis of diverse Sulfamide derivatives and the preparation of polysulfamides, a class of polymers with potential applications in non-covalent dynamic networks. [, ]
Q7: What are the primary biological targets of Sulfamide derivatives?
A7: Sulfamide derivatives demonstrate a range of biological activities, primarily targeting enzymes. These include carbonic anhydrases (CAs), various proteases (aspartic, serine, and metalloproteases), and steroid sulfatase (STS). [, , ]
Q8: How do Sulfamide derivatives interact with carbonic anhydrases (CAs)?
A8: Sulfamide derivatives, particularly those containing sulfonamide or sulfamate groups, act as potent inhibitors of CAs. They typically bind to the zinc ion within the enzyme's active site, mimicking the binding mode of the natural substrate, carbon dioxide. [, , , ]
Q9: Can Sulfamide derivatives target specific CA isoforms?
A10: Yes, research has focused on developing Sulfamide derivatives that selectively inhibit specific CA isoforms, such as the tumor-associated CA IX and XII, for potential use as anticancer agents. Structural modifications of the Sulfamide scaffold, particularly by incorporating hydrophobic substituents or targeting unique active site features, are crucial for achieving selectivity. [, , ]
Q10: How does the stereochemistry of cyclic Sulfamides affect their activity as HIV-1 protease inhibitors?
A12: The stereochemistry of cyclic Sulfamides significantly impacts their inhibitory activity against HIV-1 protease. Inhibitors with the correct stereochemistry at specific positions generally exhibit higher potency due to optimal interactions within the protease's active site. [, ]
Q11: What is known about the stability of Sulfamide and its derivatives?
A13: Sulfamide-melamine-formaldehyde polymers show excellent chemical resistance but decompose at temperatures above 225°C. The stability of other Sulfamide derivatives can vary depending on their specific structure and environmental conditions. []
Q12: Have any specific formulation strategies been explored for Sulfamide derivatives?
A14: While the provided research doesn't delve into specific formulation strategies for Sulfamide, researchers have developed degradable polysulfamides. These polymers can be broken down through chemical recycling (for aromatic-based polymers) or oxidative upcycling (for aliphatic-based polymers), highlighting potential strategies for managing these materials after use. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)







![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

